molecular formula C9H15ClO B13078731 1-(Chloromethyl)cycloheptane-1-carbaldehyde

1-(Chloromethyl)cycloheptane-1-carbaldehyde

Cat. No.: B13078731
M. Wt: 174.67 g/mol
InChI Key: FYCNKPNRIDHORW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)cycloheptane-1-carbaldehyde is an alicyclic aldehyde featuring a seven-membered cycloheptane ring substituted with a chloromethyl (–CH₂Cl) and an aldehyde (–CHO) group at the same carbon. This structure imparts unique reactivity due to the interplay of the electron-withdrawing aldehyde and the polarizable chloromethyl group. The compound is of interest in organic synthesis, particularly in the construction of complex cyclic systems or as an intermediate in pharmaceutical applications.

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

1-(chloromethyl)cycloheptane-1-carbaldehyde

InChI

InChI=1S/C9H15ClO/c10-7-9(8-11)5-3-1-2-4-6-9/h8H,1-7H2

InChI Key

FYCNKPNRIDHORW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CCl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)cycloheptane-1-carbaldehyde typically involves the chloromethylation of cycloheptanone. One common method includes the reaction of cycloheptanone with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for 1-(Chloromethyl)cycloheptane-1-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)cycloheptane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: 1-(Carboxymethyl)cycloheptane-1-carboxylic acid

    Reduction: 1-(Hydroxymethyl)cycloheptane-1-carbinol

    Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used

Scientific Research Applications

1-(Chloromethyl)cycloheptane-1-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers use it to develop new pharmaceuticals by modifying its structure to enhance biological activity.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound is used to study the effects of cycloalkane derivatives on biological systems.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)cycloheptane-1-carbaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as forming Schiff bases with amines or undergoing reduction to form alcohols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Chloromethyl)cyclopentane-1-carbaldehyde

Structure and Properties :

  • Molecular Formula : C₇H₁₁ClO (vs. C₉H₁₅ClO for the cycloheptane analog) .
  • Molar Mass : 146.61 g/mol (cycloheptane analog: ~174.65 g/mol).
  • The smaller ring size may reduce steric hindrance around the chloromethyl and aldehyde groups, accelerating reactions at these sites.
1-(Chloromethyl)-3,5-dimethylbenzene

Structure and Properties :

  • Molecular Formula : C₉H₁₁Cl (aromatic vs. alicyclic) .
  • NMR Data :
    • ¹H NMR : δ 6.75 ppm (arene CH), 4.15 ppm (CH₂Cl), 2.04 ppm (CH₃) .
    • ¹³C NMR : δ 138.3–127.4 ppm (aromatic carbons), 46.97 ppm (CH₂Cl) .
  • Key Differences :
    • The aromatic system stabilizes the chloromethyl group via resonance, reducing electrophilicity compared to the cycloheptane analog.
    • The absence of an aldehyde group limits its utility in condensation or oxidation reactions.

Reactivity :

  • Complete conversion to product in 15 minutes with SOCl₂, indicating rapid chlorination .
Cycloheptane Derivatives with Halogenated Substituents

Example : 1-(2-Chlorophenyl)-3-cycloheptanamine ():

  • Synthesis : Reacting cycloheptanamine with 1-chloro-2-isocyanatobenzene under reflux .
  • Structural Insight : The cycloheptane ring adopts a chair-like conformation, influencing spatial arrangement and steric interactions. This suggests that the chloromethyl and aldehyde groups in the target compound may exhibit restricted rotation, affecting reaction pathways .

Data Table: Comparative Analysis of Key Compounds

Property 1-(Chloromethyl)cycloheptane-1-carbaldehyde (Predicted) 1-(Chloromethyl)cyclopentane-1-carbaldehyde 1-(Chloromethyl)-3,5-dimethylbenzene
Molecular Formula C₉H₁₅ClO C₇H₁₁ClO C₉H₁₁Cl
Molar Mass (g/mol) ~174.65 146.61 154.64
Key Functional Groups –CHO, –CH₂Cl –CHO, –CH₂Cl –CH₂Cl (aromatic)
¹H NMR (CH₂Cl) ~4.2–4.5 ppm (predicted) Not reported 4.15 ppm
Reactivity with SOCl₂ Likely high (analogous to aromatic systems) Not reported 71% yield in 15 min

Research Findings and Implications

  • Electronic Effects : The aldehyde group in the target compound may activate the chloromethyl group toward nucleophilic displacement, a feature absent in purely aromatic analogs .
  • Synthetic Utility : The compound’s bifunctional nature (–CHO and –CH₂Cl) makes it a candidate for tandem reactions, such as aldol condensation followed by nucleophilic substitution.

Biological Activity

1-(Chloromethyl)cycloheptane-1-carbaldehyde is an organic compound characterized by a cycloheptane ring with a chloromethyl group and an aldehyde functional group. Its molecular formula is CHClO, which indicates the presence of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom. Despite its structural uniqueness, specific biological activities of this compound are not extensively documented in the literature. However, compounds with similar structures often exhibit significant biological properties, particularly due to their functional groups.

Chemical Structure and Properties

The compound's structure allows it to participate in various chemical reactions, primarily governed by its functional groups. The aldehyde group is known for its reactivity in nucleophilic addition reactions, while the chloromethyl group may enhance reactivity towards nucleophiles.

PropertyValue
Molecular Formula C9H11ClO
Molecular Weight 172.64 g/mol
IUPAC Name 1-(Chloromethyl)cycloheptane-1-carbaldehyde
CAS Number Not specified

Related Compounds and Their Biological Activities

To better understand the potential biological activity of 1-(Chloromethyl)cycloheptane-1-carbaldehyde, we can compare it with structurally similar compounds that have been studied more extensively:

Compound NameKey FeaturesBiological Activity
CycloheptanoneContains a ketone instead of an aldehydeExhibits moderate cytotoxicity against certain cell lines
Cyclopentane-1-carbaldehydeLacks the chloromethyl groupLess reactive in substitution reactions
1-ChloromethylcycloheptaneLacks the aldehyde functionalityLimited use in carbonyl chemistry
Cyclopentane-1-carboxylic acidOxidized form of the target compoundRepresents a different oxidation state

The potential mechanism of action for 1-(Chloromethyl)cycloheptane-1-carbaldehyde could involve:

  • Nucleophilic Substitution Reactions : Due to the chloromethyl group, the compound may undergo nucleophilic substitutions which can lead to the formation of biologically active derivatives.
  • Enzyme Interaction : The aldehyde functionality might allow it to interact with enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.

Case Studies and Research Findings

Currently, there are no extensive case studies specifically focusing on 1-(Chloromethyl)cycloheptane-1-carbaldehyde. However, research on related compounds suggests that structural modifications can significantly influence biological activity. For instance:

  • In studies involving similar aldehydes, alterations in substituents have been shown to affect cytotoxicity levels against various cancer cell lines.
  • Research on chlorinated compounds has indicated potential anti-inflammatory and antimicrobial properties.

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